5-Iodo-2-methoxybenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2. It is characterized by the presence of an iodine atom, a methoxy group, and a benzyl alcohol moiety. This compound is known for its significant inhibitory effects on tubulin polymerization and mitochondrial membrane integrity, making it a valuable subject in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzyl alcohol in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form 2-methoxybenzyl alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in the Suzuki-Miyaura coupling reaction.
Major Products
Oxidation: 5-Iodo-2-methoxybenzaldehyde or 5-Iodo-2-methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division. This inhibition disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. Additionally, it affects mitochondrial membrane integrity, further promoting apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzyl alcohol: Lacks the iodine atom, making it less effective in inhibiting tubulin polymerization.
5-Bromo-2-methoxybenzyl alcohol: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and potency.
5-Chloro-2-methoxybenzyl alcohol: Contains a chlorine atom, offering different chemical properties and applications.
Uniqueness
5-Iodo-2-methoxybenzyl alcohol is unique due to its iodine atom, which enhances its ability to inhibit tubulin polymerization and affect mitochondrial membrane integrity. This makes it particularly valuable in cancer research and other scientific studies .
Eigenschaften
Molekularformel |
C8H9IO2 |
---|---|
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
(5-iodo-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H9IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
OJTDULLJKSIJLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.